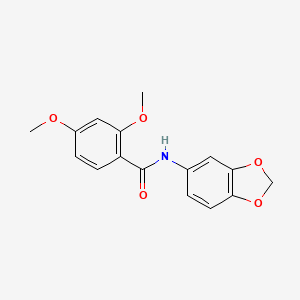![molecular formula C11H10N2O2 B5720613 1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5720613.png)
1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione, commonly known as MPTP, is a synthetic compound that has been extensively studied for its neurotoxic effects on the brain. MPTP is a prodrug that is converted to its active metabolite, MPP+ (1-methyl-4-phenylpyridinium ion), by the enzyme monoamine oxidase-B (MAO-B). MPP+ is a potent neurotoxin that selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms.
Mecanismo De Acción
MPTP is converted to MPP+ by 1-[(2-methylphenyl)amino]-1H-pyrrole-2,5-dione in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and neuronal death.
Biochemical and Physiological Effects:
MPTP-induced Parkinson's disease-like symptoms include tremors, rigidity, bradykinesia, and postural instability. These symptoms are caused by the selective loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPTP as a research tool include its ability to induce Parkinson's disease-like symptoms in animal models, allowing researchers to study the disease's pathogenesis and potential treatments. However, MPTP has limitations, including its toxicity and the fact that it only models a subset of Parkinson's disease symptoms.
Direcciones Futuras
Future research on MPTP should focus on developing new animal models that better mimic the full range of Parkinson's disease symptoms. Additionally, researchers should investigate potential treatments for Parkinson's disease that target the underlying mechanisms of MPTP-induced neurotoxicity. Finally, researchers should continue to study the biochemical and physiological effects of MPTP to gain a better understanding of Parkinson's disease's pathogenesis.
Métodos De Síntesis
MPTP can be synthesized by the reaction of 2-methylphenylhydrazine with maleic anhydride. The resulting product is then cyclized to form MPTP.
Aplicaciones Científicas De Investigación
MPTP has been widely used as a research tool to study Parkinson's disease. It is used to induce Parkinson's disease-like symptoms in animal models, allowing researchers to study the disease's pathogenesis, progression, and potential treatments.
Propiedades
IUPAC Name |
1-(2-methylanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-4-2-3-5-9(8)12-13-10(14)6-7-11(13)15/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZPDOPKCZGSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-o-Tolylamino-pyrrole-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-2-adamantyl-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5720536.png)

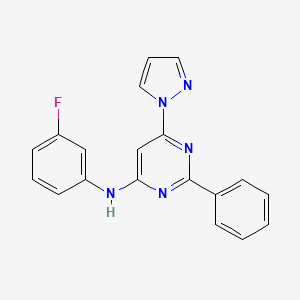
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-difluorobenzamide](/img/structure/B5720559.png)
![2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5720562.png)
![2-[4-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5720564.png)
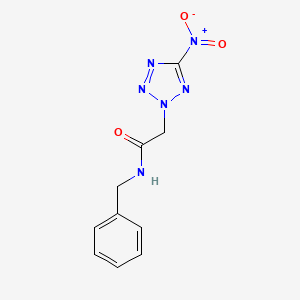
![7',7'-dimethyl-2'-(methylthio)-5'-oxo-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B5720588.png)
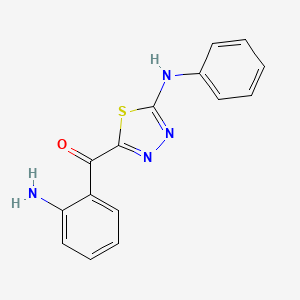
![methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5720598.png)

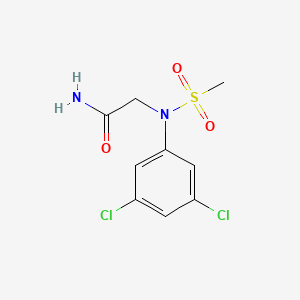
![N'-(4-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5720632.png)
